1-Allyl-2-butoxy-4-fluorobenzene
Overview
Description
1-Allyl-2-butoxy-4-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of an allyl group, a butoxy group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Allyl-2-butoxy-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-allyl-4-fluorobenzene with butyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Allyl-2-butoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-2-butoxy-4-fluorobenzene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-2-butoxy-4-fluorobenzene involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the butoxy group can participate in hydrogen bonding and other interactions. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
1-Allyl-2-butoxy-4-fluorobenzene can be compared with other similar compounds such as:
1-Allyl-4-fluorobenzene: Lacks the butoxy group, resulting in different reactivity and applications.
1-Allyl-2-methoxy-4-fluorobenzene: Contains a methoxy group instead of a butoxy group, leading to variations in chemical behavior and uses.
1-Allyl-2-butoxybenzene: Does not have the fluorine atom, which affects its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-butoxy-4-fluoro-1-prop-2-enylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-5-9-15-13-10-12(14)8-7-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJAAGJHOBICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253738 | |
Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443311-70-3 | |
Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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